molecular formula C8H5B B1266612 (Bromoethynyl)benzene CAS No. 932-87-6

(Bromoethynyl)benzene

Cat. No.: B1266612
CAS No.: 932-87-6
M. Wt: 181.03 g/mol
InChI Key: BPVHWNVBBDHIQU-UHFFFAOYSA-N
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Description

(Bromoethynyl)benzene, also known as 1-Bromo-2-phenylacetylene or Phenylethynyl bromide, is an organic compound with the molecular formula C8H5Br. It is a derivative of benzene where a bromoethynyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromoethynyl)benzene can be synthesized through several methods. One common method involves the base-catalyzed dehydrobromination of 1,1- or 1,2-dibromostyrene. Another method includes the thermal decomposition of silver 1,2-dibromocinnamate. Additionally, it can be prepared from phenylethynylmagnesium Grignard reagent and bromine or cyanogen bromide .

Industrial Production Methods: In an industrial setting, this compound is typically produced by the reaction of phenylacetylene with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: (Bromoethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Palladium or copper catalysts are often used in cross-coupling reactions.

    Solvents: Reactions are typically carried out in solvents like tetrahydrofuran or dimethylformamide.

Major Products:

Scientific Research Applications

(Bromoethynyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Bromoethynyl)benzene involves its reactivity as a nucleophilic reagent. It can inhibit the production of inflammatory cytokines, which may contribute to its therapeutic effects in degenerative diseases. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors involved in inflammatory processes .

Comparison with Similar Compounds

  • 1-Bromo-2-ethynylbenzene
  • 1-Bromo-4-ethynylbenzene
  • Phenylacetylene
  • β-Bromostyrene

Comparison: (Bromoethynyl)benzene is unique due to its specific reactivity and the presence of both a bromo and ethynyl group attached to the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like phenylacetylene, which lacks the bromine atom, or β-Bromostyrene, which does not have the ethynyl group .

Properties

IUPAC Name

2-bromoethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVHWNVBBDHIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239328
Record name Benzene, (bromoethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-87-6
Record name Benzene, (bromoethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (bromoethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Bromoethynyl)benzene
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Synthesis routes and methods I

Procedure details

To a solution of sodium hypobromite [prepared by slow addition of bromine (11 ml) to 10M sodium hydroxide solution (50 ml) and crushed ice (100 g)] was added a solution of phenylacetylene (20.4 g, 19.97 mmol) in THF (10 ml). The two phase mixture was stirred vigorously for 5 hours. Saturated aq. ammonium chloride was added and the mixture was extracted with diethyl ether (3×30 ml). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and filtered. The solvent was removed under reduced pressure to provide 1-bromo-2-phenyl-acetylene (36.2 g, 99%) as a yellow oil. 1H-NMR; δ (CDCl3), 7.50 (m). IR: Vmax (neat) 2200 cm-1.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 10 mL round-bottom flask, 1.02 g of phenylacetylene (10 mmol), 2.1 g bromotrichloromethane (10.5 mmol) and 100 mg of tetra-n-butylammonium fluoride trihydrate (0.316 mmol) were stirred at 24° C. for 15 min. The temperature of the mixture rose to 33° C. in the course of the process. Analysis of the resulting mixture showed that it contained 1.72 g of 1-bromo-2-phenylacetylene (95% yield) and 0.05 g of the unconverted phenylacetylene.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium hydroxide (31.4 g) in water (160 ml) was cooled to 6° C. and bromine (18 ml) was added dropwise, the temperature being kept below 20° C. Phenylacetylene (20 g) in dimethoxethylene (80 ml) was added over 15 minutes and the mixture was stirred at room temperature for 5 hours. Water (200 ml) was added, and the mixture was extracted with ether (4×60 ml), dried (MgSO4) and the solvents removed at room temperature to yield phenylbromoacetylene.
Quantity
31.4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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